molecular formula C10H13N3O B13632064 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile

Cat. No.: B13632064
M. Wt: 191.23 g/mol
InChI Key: HWOKPOKEHBGIHE-UHFFFAOYSA-N
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Description

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile is a synthetic organic compound that belongs to the class of pyridine derivatives. These compounds are known for their diverse applications in medicinal chemistry, organic synthesis, and material science. The unique structure of this compound, featuring a pyridine ring with an amino group and a nitrile group, makes it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One possible route could be:

    Starting Material: Begin with a suitable pyridine derivative.

    Functional Group Introduction: Introduce the amino group through nitration followed by reduction.

    Nitrile Group Addition: Introduce the nitrile group via a nucleophilic substitution reaction.

    Final Assembly: Combine the intermediates under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production may involve optimized reaction conditions to maximize yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.

    Purification: Employing techniques like crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitrile group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As an intermediate in organic synthesis.

    Biology: As a probe in biochemical assays.

    Medicine: Potential therapeutic agent due to its unique structure.

    Industry: Used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:

    Binding to Active Sites: Inhibiting or activating enzymes.

    Receptor Interaction: Modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-methylpyridine
  • 4-Cyano-2-methylpyridine
  • 5-Amino-4-methyl-2-oxopyridine

Uniqueness

4-(5-Amino-4-methyl-2-oxopyridin-1(2h)-yl)butanenitrile is unique due to the combination of functional groups that confer specific chemical reactivity and potential biological activity. Its structure allows for diverse modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

4-(5-amino-4-methyl-2-oxopyridin-1-yl)butanenitrile

InChI

InChI=1S/C10H13N3O/c1-8-6-10(14)13(7-9(8)12)5-3-2-4-11/h6-7H,2-3,5,12H2,1H3

InChI Key

HWOKPOKEHBGIHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C=C1N)CCCC#N

Origin of Product

United States

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